2-ethyl-1-(mesitylsulfonyl)-1H-imidazole
Description
2-Ethyl-1-(mesitylsulfonyl)-1H-imidazole is a substituted imidazole derivative characterized by a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group at the 1-position and an ethyl group at the 2-position of the imidazole ring.
Properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
InChI Key |
SQDDUQZMJWNWMY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Substituent Effects on the Imidazole Ring
Key Observations :
- Sulfonyl derivatives (e.g., methylsulfonyl in ) enhance electron deficiency on the imidazole ring, affecting reactivity in nucleophilic substitution or coordination chemistry.
Solubility and Physicochemical Properties
- 2-(Methylsulfonyl)-1H-imidazole (): High solubility in polar solvents due to smaller substituents.
- Tioconazole (): Low water solubility due to hydrophobic dichlorophenyl and thienyl groups, but high solubility in organic solvents.
- Target Compound : The mesitylsulfonyl group likely reduces water solubility compared to methylsulfonyl analogues but improves lipid solubility, enhancing membrane permeability .
Antifungal and Antimicrobial Potential
- Tioconazole (): Broad-spectrum antifungal activity attributed to the imidazole ring’s interaction with fungal cytochrome P450 enzymes.
- This compound: No direct activity data are provided, but steric bulk from mesitylsulfonyl may hinder binding to fungal targets compared to tioconazole’s optimized substituents .
Spectroscopic and Analytical Data
- 1H NMR Shifts :
- Melting Points : Sulfonyl derivatives (e.g., ) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas alkyl-substituted imidazoles () melt at lower temperatures (~100°C).
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